molecular formula C9H9IO B13024941 3-(2-Iodophenyl)propanal CAS No. 111373-32-1

3-(2-Iodophenyl)propanal

Cat. No.: B13024941
CAS No.: 111373-32-1
M. Wt: 260.07 g/mol
InChI Key: OUTNNQAXOVKJAH-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Iodophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl bromide with propanal in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Iodophenyl)propanoic acid

    Reduction: 3-(2-Iodophenyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Iodophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)propanal involves its reactivity due to the presence of the aldehyde group and the iodine atom. The aldehyde group is susceptible to nucleophilic attack, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodophenylpropanal
  • 3-Iodophenylpropanal
  • 2-Methylpropanal
  • 3-Methylbutanal

Uniqueness

3-(2-Iodophenyl)propanal is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups.

Properties

CAS No.

111373-32-1

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

3-(2-iodophenyl)propanal

InChI

InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2

InChI Key

OUTNNQAXOVKJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)I

Origin of Product

United States

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